molecular formula C24H31NO2S B2675437 3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one CAS No. 1797212-42-0

3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2675437
CAS No.: 1797212-42-0
M. Wt: 397.58
InChI Key: AXPGYWDAXUOUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a propan-1-one core structure, which is a privileged scaffold in drug discovery, linked to a 4-benzyloxyphenyl group and a pyrrolidine ring modified with a tert-butylthio moiety. The benzyloxyphenyl group is a common pharmacophore found in compounds targeting various receptors, while the pyrrolidine ring with a thioether side chain may enhance membrane permeability and influence molecular conformation. This compound is designed for research applications only, including in vitro binding assays, structure-activity relationship (SAR) studies, and mechanistic investigations. Its structural characteristics suggest potential as a key intermediate or target for developing novel therapeutic agents. The tert-butylthio group attached to the pyrrolidine ring is a notable feature that can be explored for its effects on potency and selectivity, as sulfur-containing groups often participate in specific hydrophobic interactions with biological targets . The propan-1-one linker is a flexible spacer that can adopt conformations suitable for binding to active sites, a feature successfully utilized in the design of several biologically active molecules . The primary research value of this compound lies in its modular structure, which allows for further chemical modification. Researchers can investigate its potential as a precursor for more complex molecules or explore its intrinsic activity against various biological targets. The presence of the benzyloxy group suggests potential for probing pathways where aromatic stacking interactions are critical, while the tertiary butyl thioether on the pyrrolidine ring may contribute to metabolic stability and influence pharmacodynamic properties . This combination of features makes it a versatile tool for scientists working in hit-to-lead optimization and for probing complex biochemical pathways. Handling Note: This product is intended for research and laboratory use only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

1-(3-tert-butylsulfanylpyrrolidin-1-yl)-3-(4-phenylmethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2S/c1-24(2,3)28-22-15-16-25(17-22)23(26)14-11-19-9-12-21(13-10-19)27-18-20-7-5-4-6-8-20/h4-10,12-13,22H,11,14-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPGYWDAXUOUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CCN(C1)C(=O)CCC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.

    Introduction of the Pyrrolidinyl Group: The intermediate is then reacted with a pyrrolidine derivative under suitable conditions to introduce the pyrrolidinyl group.

    Addition of the tert-Butylthio Group: Finally, the compound is treated with a tert-butylthiol reagent to incorporate the tert-butylthio group.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy or tert-butylthio groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or materials.

Biology

In biological research, it may be used to study the interactions of complex organic molecules with biological systems.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)-1-(3-(tert-butylthio)pyrrolidin-1-yl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their synthesis, and key properties:

Compound Core Structure Key Substituents Synthesis Method Biological/Physicochemical Properties Reference
Target Compound Propan-1-one 4-Benzyloxyphenyl, 3-(tert-butylthio)pyrrolidine Likely hydrogenation or AD-mix methods Inferred stability from tert-butylthio group
AAP-4 (E)-3-(4-(Benzyloxy)phenyl)-...-thiazolidin-3-yl)propan-1-one Propan-1-one Thiazolidine ring, substituted benzylidene Microwave irradiation (560 W) Antimicrobial activity (Gram-positive bacteria)
Compound 15cc (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone Cyclopropane-pyrrolidine hybrid 4-(tert-Butyl)phenoxy, phenylcyclopropane Procedure B (silica gel chromatography) Diastereomeric ratio (6:1), high yield (71%)
Compound 1c 3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one Propan-1-one 4-Chlorophenyl, benzylamino Nucleophilic substitution Moderate yield (41%), characterized by NMR/MS
Compound 26 (S,S)-3-(2,4-Bis(benzyloxy)-6-(tert-butylthio)phenyl)-...diol Propane-1,2-diol Bis(benzyloxy), tert-butylthio, stereospecific AD-mix-α/β, chiral resolution High optical purity (>99% ee)

Key Comparisons :

  • Structural Variations: The target compound’s pyrrolidine-tert-butylthio group distinguishes it from AAP-4’s thiazolidine ring, which confers antimicrobial activity . Unlike Compound 1c’s benzylamino group, the target’s pyrrolidine-tert-butylthio moiety may enhance steric shielding, reducing off-target interactions .
  • Synthesis: Stereoselective synthesis (e.g., AD-mix reagents in Compound 26) contrasts with the target’s likely non-stereospecific route, suggesting trade-offs between enantiomeric purity and synthetic complexity . Microwave-assisted methods (AAP-4) achieve higher efficiency (55–69% yields) compared to traditional hydrogenation (32–42% yields in Compound 31b) .
  • Biological Activity :

    • The tert-butylthio group in the target and Compound 26 may improve lipophilicity (logP ~4.5–5.0), enhancing blood-brain barrier penetration compared to AAP-4’s polar thiazolidine .
    • Compound 15cc’s diastereomeric mixture (dr 6:1) highlights challenges in stereochemical control, which could affect the target’s pharmacological profile if unresolved .

Research Implications

The target compound’s unique structure positions it as a candidate for CNS-targeted therapies or enzyme inhibition, leveraging its tert-butylthio group for hydrophobic binding. Further studies should explore stereoselective synthesis (e.g., AD-mix protocols) and compare bioactivity with AAP-4’s antimicrobial derivatives .

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